

Environmental Fate and Transport of 2-Chloroacrolein: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroacrolein

Cat. No.: B1216256

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Disclaimer: Experimental data on the environmental fate and transport of **2-chloroacrolein** are limited. This guide utilizes data predicted by the US EPA's EPI Suite™ and information on the analogous compound, acrolein, to provide a comprehensive overview. All predicted data are clearly indicated.

Physicochemical Properties of 2-Chloroacrolein

The environmental behavior of a chemical is largely governed by its physicochemical properties. The following table summarizes the predicted properties for **2-chloroacrolein**, which are critical for assessing its partitioning and movement in the environment.

| Property | Predicted Value | Reference |
|--|---|------------|
| Molecular Formula | C ₃ H ₃ ClO | - |
| Molecular Weight | 90.51 g/mol | - |
| Boiling Point | 89.6 °C | EPI Suite™ |
| Melting Point | -68.4 °C | EPI Suite™ |
| Vapor Pressure | 81.1 mmHg at 25 °C | EPI Suite™ |
| Water Solubility | 1.08 x 10 ⁵ mg/L at 25 °C | EPI Suite™ |
| Log Octanol-Water Partition Coefficient (Log Kow) | 0.77 | EPI Suite™ |
| Henry's Law Constant | 1.15 x 10 ⁻⁴ atm-m ³ /mole at 25 °C | EPI Suite™ |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 13.8 L/kg | EPI Suite™ |

Environmental Fate and Transport

The following sections detail the expected behavior of **2-chloroacrolein** in the primary environmental compartments: air, water, and soil.

Atmospheric Fate

Due to its high vapor pressure, **2-chloroacrolein** is expected to be volatile and exist predominantly in the vapor phase in the atmosphere. The primary degradation mechanism in the air is predicted to be reaction with photochemically produced hydroxyl radicals (•OH).

- Predicted Atmospheric Half-life: The estimated half-life for the reaction of **2-chloroacrolein** with hydroxyl radicals is 1.2 days. This suggests that it is relatively non-persistent in the atmosphere.

Aquatic Fate

When released into water, **2-chloroacrolein** will partition between the water column and the atmosphere, and will be subject to both abiotic and biotic degradation processes.

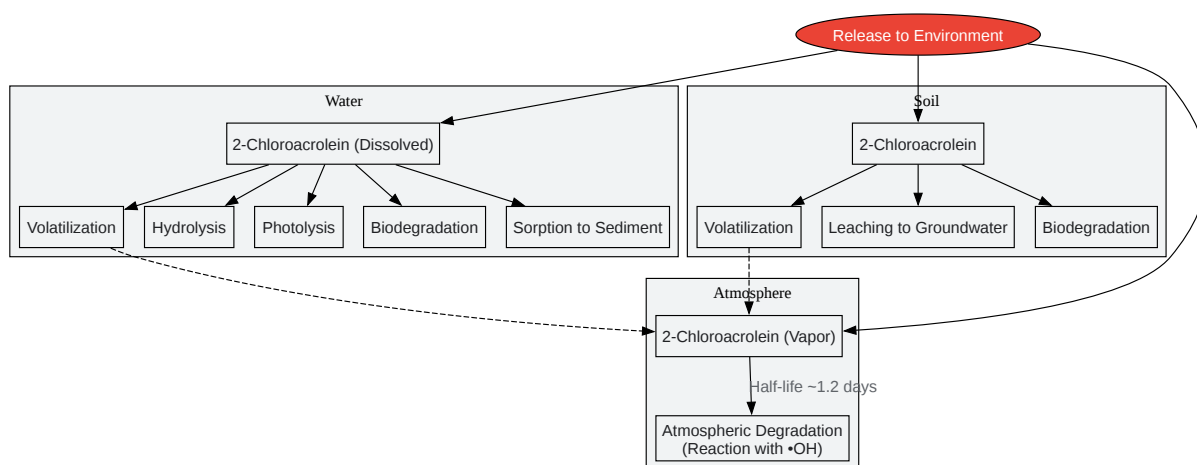
- Volatilization: With a moderate Henry's Law constant, volatilization from water is expected to be a significant transport process. The predicted volatilization half-life from a model river (1 meter deep) is 1.3 days, and from a model lake (1 meter deep) is 8.8 days.
- Sorption: The low predicted Koc value suggests that **2-chloroacrolein** will have low adsorption to suspended solids and sediment. It is therefore expected to remain primarily in the water column.
- Hydrolysis: As a chlorinated aldehyde, **2-chloroacrolein** may undergo hydrolysis. The presence of the electron-withdrawing chlorine atom could influence the hydrolysis rate compared to acrolein. Detailed experimental data on the hydrolysis half-life of **2-chloroacrolein** is not available.
- Photolysis: Direct photolysis in surface waters may occur, although the significance of this process is not known without experimental data.
- Biodegradation: Microbial degradation is expected to be a significant removal process in aquatic environments.

Terrestrial Fate

In the soil environment, **2-chloroacrolein** is subject to volatilization, leaching, and degradation.

- Volatilization: Volatilization from moist soil surfaces is expected to be a significant transport mechanism.
- Leaching: The high water solubility and low Koc value indicate a high potential for leaching through the soil profile and into groundwater.
- Biodegradation: Biodegradation in soil is anticipated to be a primary degradation pathway.

The following diagram illustrates the potential environmental fate and transport pathways of **2-chloroacrolein**.



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*Predicted environmental fate and transport pathways of **2-chloroacrolein**.*

Degradation Pathways

Abiotic Degradation

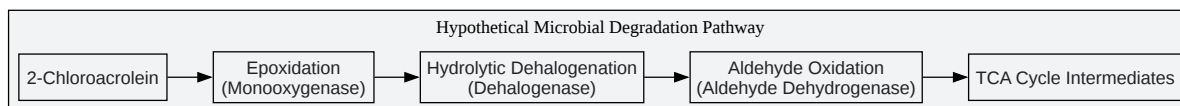
- **Hydrolysis:** The hydrolysis of **2-chloroacrolein** is expected to proceed via nucleophilic attack on the carbonyl carbon or the carbon atom bearing the chlorine. The presence of the double bond and the chlorine atom can influence the reaction rate and products.
- **Photolysis:** In the atmosphere and in sunlit surface waters, **2-chloroacrolein** may undergo direct photolysis or indirect photolysis through reactions with photochemically generated

reactive species like hydroxyl radicals.

Biotic Degradation

While specific microbial degradation pathways for **2-chloroacrolein** have not been elucidated, based on the degradation of similar chlorinated alkenes and aldehydes, a plausible pathway can be proposed. Microorganisms are known to metabolize such compounds through various enzymatic reactions, including oxidation, reduction, and dehalogenation.

The following diagram illustrates a hypothetical microbial degradation pathway for **2-chloroacrolein**.



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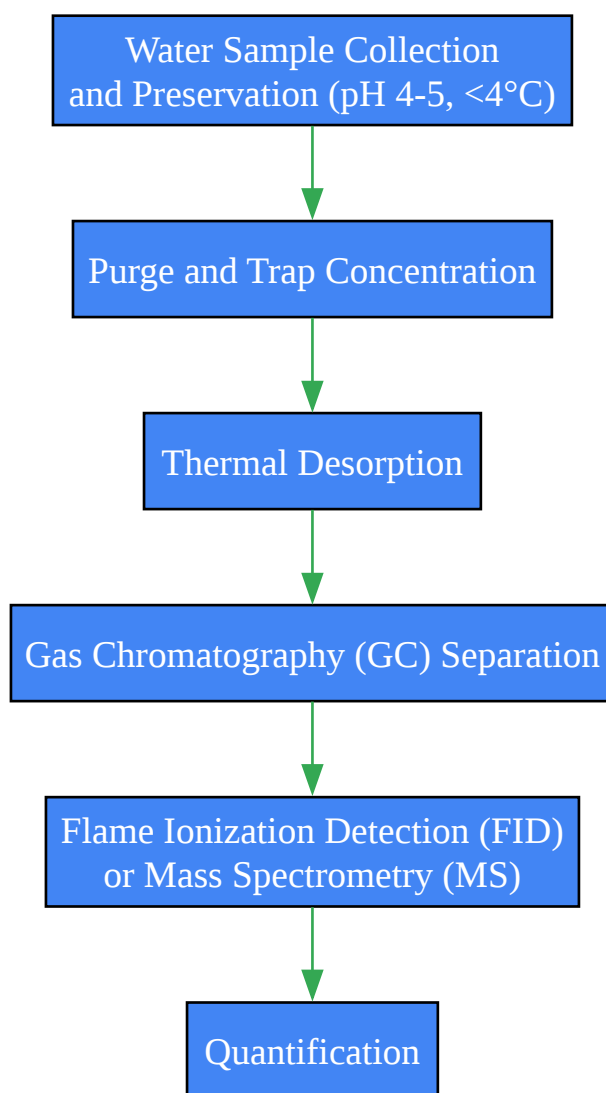
*A hypothetical microbial degradation pathway for **2-chloroacrolein**.*

Experimental Protocols

Detailed experimental protocols for the analysis of **2-chloroacrolein** in environmental matrices are not standardized. However, methods for the analysis of acrolein and other volatile aldehydes can be adapted. The following sections describe a general workflow and a detailed protocol based on EPA Method 603 for the determination of acrolein in water by purge and trap gas chromatography.

Analytical Workflow

The diagram below outlines a typical workflow for the analysis of **2-chloroacrolein** in an environmental water sample.



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*General analytical workflow for **2-chloroacrolein** in water.*

Detailed Protocol: Determination in Water (Adapted from EPA Method 603)

This protocol is for the determination of **2-chloroacrolein** in municipal and industrial wastewater using purge and trap gas chromatography with a flame ionization detector (FID).

1. Scope and Application: This method is applicable to the determination of **2-chloroacrolein** in aqueous samples. The method detection limit (MDL) would need to be determined specifically for **2-chloroacrolein** but is expected to be in the low µg/L range.

2. Apparatus and Materials:

- Purge and Trap System: Consisting of a purging device, a sorbent trap (e.g., Tenax/silica gel/charcoal), and a thermal desorber.
- Gas Chromatograph (GC): Equipped with a temperature-programmable oven and a flame ionization detector (FID).
- GC Column: A column suitable for separating volatile organic compounds, such as a 5% SP-1200 and 1.75% Bentone 34 on Supelcoport or a similar packed column, or a suitable capillary column.
- Syringes: 5-mL glass hypodermic with Luer-Lok tip.
- Vials: 25-mL glass vials with PTFE-lined screw caps.
- Reagents: Reagent-grade water, methanol, standard solutions of **2-chloroacrolein**.

3. Sample Collection, Preservation, and Handling:

- Collect grab samples in glass containers.
- Preserve the sample by adjusting the pH to 4-5 with acid or base.
- Store samples at $\leq 4^{\circ}\text{C}$ and analyze within 14 days.

4. Procedure:

- Purge and Trap:
 - Bring the sample to room temperature.
 - Remove the plunger from a 5-mL syringe and attach a closed syringe valve. Open the sample bottle and carefully pour the sample into the syringe barrel to just short of overflowing. Replace the plunger and compress the sample. Open the syringe valve and vent any residual air while adjusting the sample volume to 5.0 mL.
 - Inject the sample into the purging device.

- Purge the sample with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.
- Thermal Desorption and GC Analysis:
 - After purging, desorb the trapped compounds by rapidly heating the trap to 180°C while backflushing with the inert gas at a flow rate of 20-60 mL/min for 4 minutes directly onto the GC column.
 - Begin the GC temperature program upon initiation of the desorption. A typical temperature program might be: initial temperature of 45°C for 3 minutes, then ramp at 8°C/min to 220°C and hold for 15 minutes.
 - The separated components are detected by the FID.

5. Calibration:

- Prepare a series of calibration standards of **2-chloroacrolein** in methanol.
- Spike known amounts of the calibration standards into reagent water and analyze as described above to establish a calibration curve.

6. Quality Control:

- Analyze a method blank with each batch of samples.
- Analyze a laboratory control sample with a known concentration of **2-chloroacrolein**.
- Analyze matrix spike and matrix spike duplicate samples to assess matrix effects and precision.

Ecotoxicity

There is no specific ecotoxicity data available for **2-chloroacrolein**. However, based on the high toxicity of acrolein and the general toxicity of chlorinated organic compounds, **2-chloroacrolein** is expected to be toxic to aquatic organisms. The following table provides ecotoxicity data for acrolein as a surrogate.

| Organism | Endpoint | Concentration (µg/L) | Reference |
|-----------------------------------|-----------------------|----------------------|----------------|
| Fish (Fathead Minnow) | 96-h LC ₅₀ | 14 - 62 | Eisler, 1994 |
| Invertebrate (Daphnia magna) | 48-h EC ₅₀ | 34 - 80 | Eisler, 1994 |
| Algae (Selenastrum capricornutum) | 96-h EC ₅₀ | 72 | U.S. EPA, 1980 |

Conclusion

2-Chloroacrolein is predicted to be a volatile and relatively non-persistent chemical in the environment. Its high water solubility and low soil sorption potential suggest a high mobility in soil and a potential to leach into groundwater. In the atmosphere, it is expected to degrade through reaction with hydroxyl radicals. In water and soil, a combination of volatilization and biodegradation are likely the main removal mechanisms. Due to the lack of experimental data, these conclusions are based on predictions and analogy with acrolein. Further experimental studies are required to definitively characterize the environmental fate and transport of **2-chloroacrolein** and to assess its potential environmental risk.

- To cite this document: BenchChem. [Environmental Fate and Transport of 2-Chloroacrolein: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1216256#environmental-fate-and-transport-of-2-chloroacrolein\]](https://www.benchchem.com/product/b1216256#environmental-fate-and-transport-of-2-chloroacrolein)

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